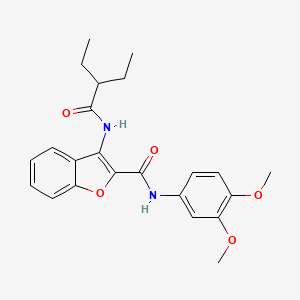
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic compound with potential applications in various scientific fields, particularly in chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a cyclopentyloxy group attached to a pyridinyl moiety, linked to a piperazinyl derivative bearing a trifluoromethylpyridinyl substituent. The combination of these functional groups imparts unique properties to the molecule, making it a subject of interest for researchers and industry professionals.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as cyclopentanol, pyridine, piperazine, and trifluoromethylpyridine.
Reaction Sequence
Step 1: : Cyclopentanol is reacted with a suitable reagent (e.g., a pyridine derivative) to introduce the cyclopentyloxy group.
Step 2: : The cyclopentyloxy derivative is then coupled with a pyridine ring system through a palladium-catalyzed cross-coupling reaction.
Step 3: : Piperazine is introduced to the intermediate product, forming a piperazinyl-pyridine derivative.
Step 4: : Finally, the trifluoromethyl group is introduced through a nucleophilic substitution reaction, yielding the target compound.
Industrial Production Methods
In an industrial setting, the production of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone may involve continuous flow reactions for efficiency and scalability. High-throughput screening methods are employed to optimize reaction conditions and maximize yield.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the pyridine rings or the piperazine nitrogen atoms.
Reduction: : Reduction reactions may target the carbonyl or trifluoromethyl groups under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
Oxidation: : Can lead to the formation of N-oxides or hydroxyl derivatives.
Reduction: : Results in the corresponding alcohols or amines.
Substitution: : Yields various substituted pyridine or piperazine derivatives.
科学研究应用
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone has shown potential in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules, especially in medicinal chemistry.
Biology: : Investigated for its potential as a biological probe due to its unique structural features.
Medicine: : Explored for pharmaceutical applications, particularly in drug discovery and development.
Industry: : Employed in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The compound's effects are primarily mediated through its interaction with specific molecular targets, which may include enzymes, receptors, or ion channels. The presence of multiple functional groups allows it to engage in diverse interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces, facilitating its binding to biological macromolecules and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Pyridyl-4-(trifluoromethyl)piperazine: : A structurally related compound lacking the cyclopentyloxy group.
4-Pyridylpiperazine Derivatives: : Various derivatives with different substituents, such as halogens or alkyl groups.
Trifluoromethylpyridine Derivatives: : Compounds featuring trifluoromethyl groups attached to different positions on the pyridine ring.
Uniqueness
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone stands out due to the combination of a cyclopentyloxy group with a trifluoromethyl-substituted piperazinyl pyridine core. This unique structure imparts distinctive physicochemical properties, enhancing its versatility and potential utility across various scientific disciplines.
属性
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-6-18(26-14-16)27-9-11-28(12-10-27)20(29)15-7-8-25-19(13-15)30-17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXXJLRPMNQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)



![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B2957063.png)
![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)



![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)
